1,6-Dimethyl-1H-indazole-4-boronic acid
Overview
Description
1,6-Dimethyl-1H-indazole-4-boronic acid is a boronic acid derivative with the molecular formula C9H11BN2O2. This compound is part of the indazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities. The boronic acid group in this compound makes it particularly useful in various chemical reactions, especially in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1H-indazole-4-boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 1,6-dimethylindazole with a boronating agent such as bis(pinacolato)diboron under palladium catalysis. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-indazole-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products Formed
Oxidation: 1,6-Dimethyl-1H-indazole-4-ol.
Reduction: 1,6-Dimethyl-1,2-dihydro-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the coupling partner.
Scientific Research Applications
1,6-Dimethyl-1H-indazole-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-indazole-4-boronic acid in biological systems involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition. The indazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dimethyl-1H-indazole-5-boronic acid: Similar structure but with the boronic acid group at the 5-position instead of the 4-position.
1,6-Dimethyl-1H-indazole-3-boronic acid: Boronic acid group at the 3-position.
1,6-Dimethyl-1H-indazole-2-boronic acid: Boronic acid group at the 2-position.
Uniqueness
1,6-Dimethyl-1H-indazole-4-boronic acid is unique due to the specific positioning of the boronic acid group at the 4-position, which can influence its reactivity and interaction with other molecules. This positioning can lead to different biological activities and chemical reactivity compared to its isomers .
Properties
IUPAC Name |
(1,6-dimethylindazol-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)7-5-11-12(2)9(7)4-6/h3-5,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKWEHQNRFCXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1C=NN2C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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